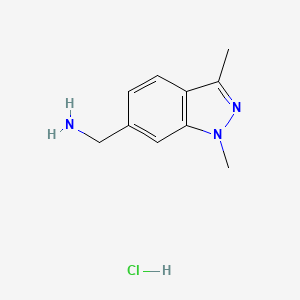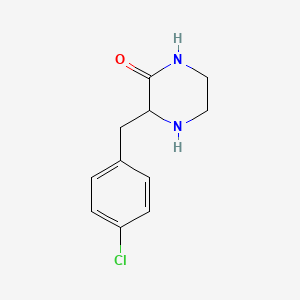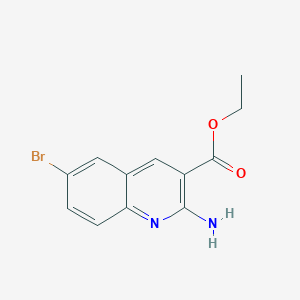
8-Bromo-2-chloroquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-2-chloroquinolin-4-ol is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. The quinoline nucleus is a bicyclic structure containing a benzene ring fused to a pyridine ring, which is a common scaffold in many bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-chloroquinolin-4-ol typically involves the halogenation of quinolin-4-ol. One common method is the bromination of 2-chloroquinolin-4-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction conditions often require controlled temperatures and may involve catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-2-chloroquinolin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid under controlled conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation can produce quinoline N-oxides .
Aplicaciones Científicas De Investigación
8-Bromo-2-chloroquinolin-4-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for diseases like malaria and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Bromo-2-chloroquinolin-4-ol involves its interaction with various molecular targets and pathways. It can inhibit enzymes like DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. This inhibition leads to the disruption of bacterial DNA synthesis, making it a potential antimicrobial agent .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloroquinolin-4-ol
- 8-Bromoquinolin-4-ol
- 7-Chloroquinolin-4-ol
Uniqueness
8-Bromo-2-chloroquinolin-4-ol is unique due to the presence of both bromine and chlorine atoms on the quinoline ring, which can enhance its biological activity and chemical reactivity compared to other similar compounds. This dual halogenation can provide a broader range of applications and make it a valuable compound in various research and industrial fields .
Propiedades
Fórmula molecular |
C9H5BrClNO |
|---|---|
Peso molecular |
258.50 g/mol |
Nombre IUPAC |
8-bromo-2-chloro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H5BrClNO/c10-6-3-1-2-5-7(13)4-8(11)12-9(5)6/h1-4H,(H,12,13) |
Clave InChI |
AHEPSRLZCTVAHW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Br)NC(=CC2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(Bromomethyl)-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13682400.png)
![8-Cbz-2-methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B13682405.png)
![6-Chloro-2-(1,3-dimethyl-4-pyrazolyl)-7-[4-(2-pyrazinylmethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B13682406.png)
![Ethyl 4-Bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13682412.png)
![5,7-Dichloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13682416.png)

![Methyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13682433.png)

![3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoic Acid](/img/structure/B13682443.png)

![tert-Butyl (R)-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate](/img/structure/B13682460.png)


